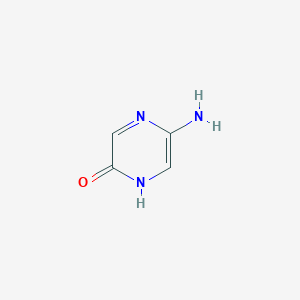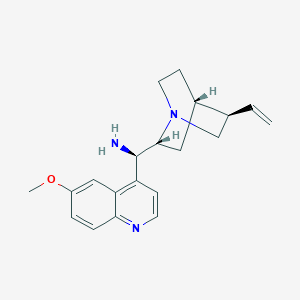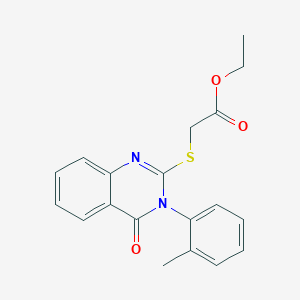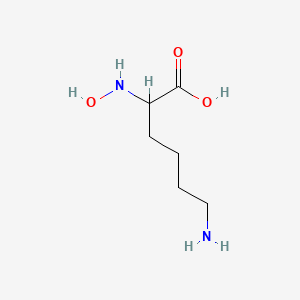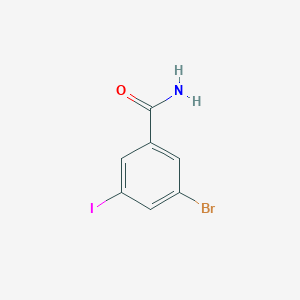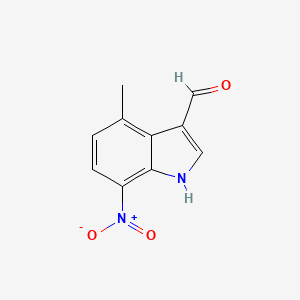![molecular formula C6H11NO B3121540 3-Azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 289037-48-5](/img/structure/B3121540.png)
3-Azabicyclo[3.1.0]hexan-6-ylmethanol
Overview
Description
3-Azabicyclo[3.1.0]hexan-6-ylmethanol is a compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 g/mol . This compound is also known by several synonyms, including 289037-48-5, 3-Azabicyclo[3.1.0]hexane-6-methanol, exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol, and {3-azabicyclo[3.1.0]hexan-6-yl}methanol .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Molecular Structure Analysis
The InChI code for 3-Azabicyclo[3.1.0]hexan-6-ylmethanol is 1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2 . The Canonical SMILES is C1C2C(C2CO)CN1 .Chemical Reactions Analysis
The synthesis of these derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 113.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass is 113.084063974 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 8 .Scientific Research Applications
Antiviral Medications
6,6-DMABH serves as a crucial component in several antiviral medications. Notably, it contributes to the synthesis of two important drugs:
- Boceprevir : Boceprevir is a protease inhibitor used in the treatment of hepatitis C virus (HCV) infections. Its mechanism involves disrupting viral replication, and 6,6-DMABH plays a key role in its production .
- Pf-07321332 : This oral medication has gained prominence during the COVID-19 pandemic. It inhibits the SARS-CoV-2 main protease, potentially reducing viral load and disease severity. 6,6-DMABH is a critical raw material in the synthesis of pf-07321332 .
Heterocyclic Scaffolds
6,6-DMABH belongs to a class of heterocyclic compounds containing nitrogen. Such scaffolds are prevalent in active pharmaceuticals and natural products. Researchers explore its diverse applications due to its unique structure and reactivity .
Synthetic Methodology
Efficient synthesis of 6,6-DMABH is essential for drug development. Researchers have developed innovative approaches, including:
- Intramolecular Cyclopropanation : A recent method involves intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This approach streamlines the synthesis process and improves yields .
- Catalytic Hydrogenation : Another method, catalytic hydrogenation, requires stringent conditions and expensive reagents .
Drug Design
Given its role in antiviral medications, 6,6-DMABH contributes to drug design strategies. Researchers study its interactions with biological targets, aiming to optimize drug efficacy and safety .
Atom Economy
Efficient synthetic routes are crucial for sustainability. Researchers focus on improving atom economy during 6,6-DMABH synthesis to minimize waste and enhance resource utilization .
Gram-Scale Synthesis
A notable achievement is the gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol. This seven-step process yields 6,6-DMABH with a total yield of 28% .
Safety and Hazards
Future Directions
3-Azabicyclo[3.1.0]hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area and potential for future developments.
Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[31It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus , and pf-07321332 is an oral medication used for the treatment of COVID-19 . Therefore, it can be inferred that the compound likely interacts with viral proteins to inhibit their function.
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOQZPGFXHQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.0]hexan-6-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



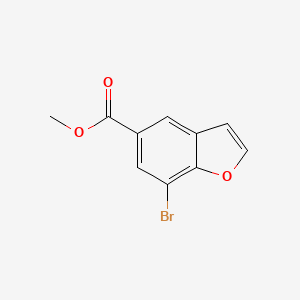

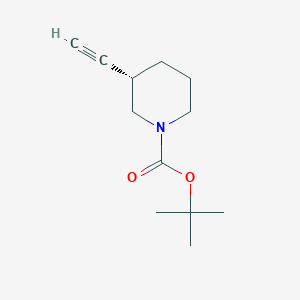
![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)

